N,N-diallyl-4-(2-(5-nitrobenzo[b]thiophene-2-carbonyl)hydrazinecarbonyl)benzenesulfonamide
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Overview
Description
N,N-diallyl-4-(2-(5-nitrobenzo[b]thiophene-2-carbonyl)hydrazinecarbonyl)benzenesulfonamide: is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diallyl-4-(2-(5-nitrobenzo[b]thiophene-2-carbonyl)hydrazinecarbonyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using reactors and controlled conditions to ensure purity and yield. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group in the benzo[b]thiophene ring can be oxidized to form nitroso or nitrate derivatives.
Reduction: : The nitro group can also be reduced to an amine, leading to different derivatives.
Substitution: : The compound can undergo electrophilic or nucleophilic substitution reactions at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: : Reagents such as halogens (Cl2, Br2) and strong acids or bases are often used.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Amines, hydrazines.
Substitution: : Halogenated derivatives, sulfonated products.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of benzo[b]thiophene have shown potential as anticancer agents. The compound's ability to interact with biological targets makes it a candidate for drug development.
Medicine
The compound's derivatives have been studied for their pharmacological properties, including their potential use in treating various diseases. Its biological activity can be harnessed to develop new therapeutic agents.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which N,N-diallyl-4-(2-(5-nitrobenzo[b]thiophene-2-carbonyl)hydrazinecarbonyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific derivatives and their intended applications.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene derivatives: : These compounds share a similar core structure and exhibit similar biological activities.
Urea derivatives: : Compounds with urea groups can have similar pharmacological properties.
Sulfonamide derivatives: : These compounds are known for their antibacterial properties and can be structurally similar.
Uniqueness
N,N-diallyl-4-(2-(5-nitrobenzo[b]thiophene-2-carbonyl)hydrazinecarbonyl)benzenesulfonamide stands out due to its specific combination of functional groups, which can lead to unique reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-[[(5-nitro-1-benzothiophene-2-carbonyl)amino]carbamoyl]-N,N-bis(prop-2-enyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O6S2/c1-3-11-25(12-4-2)34(31,32)18-8-5-15(6-9-18)21(27)23-24-22(28)20-14-16-13-17(26(29)30)7-10-19(16)33-20/h3-10,13-14H,1-2,11-12H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJAMSHGJSTMEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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